molecular formula C16H16N4O4 B2555603 1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione CAS No. 78960-54-0

1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione

Cat. No. B2555603
CAS RN: 78960-54-0
M. Wt: 328.328
InChI Key: ZSPWCBRZWTYFNO-UHFFFAOYSA-N
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Description

The compound “1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione” is a chemical compound with the linear formula C17H18N4O5 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H18N4O5 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.296 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are not available in the current data .

Scientific Research Applications

Intermolecular Interaction Analysis

This compound has been used in detailed quantitative analysis of different intermolecular interactions . The molecule crystallizes in the P -1 space group with one molecule in the asymmetric unit . The molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .

Material Design

The anisotropic distribution of interaction energies (coulombic and dispersion) along different directions in this class of molecules indicates possible applications in the design of new materials .

Thermodynamic Property Data Analysis

The compound is used in the collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Adenosine Receptor Antagonists

Xanthine derivatives, which this compound is a part of, are a very important class of adenosine receptor antagonists . By incorporating different substituents at the 8-position of the purine ring, high selectivity can be achieved for certain subtypes of adenosine receptor .

Medicinal Chemistry

Given the importance of these compounds in medicinal chemistry, a detailed investigation on intermolecular interactions present in these molecules in solids is of relevance with special emphasis in the context of crystal engineering .

Anticonvulsant Potential

Some oxazole derivatives, including this compound, have been evaluated for their affinity at adenosine A1 and A2A receptors and anticonvulsant potential .

properties

IUPAC Name

2,4-dimethyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-18-13-12(14(21)19(2)16(18)22)20-8-11(24-15(20)17-13)9-23-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPWCBRZWTYFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione

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